calcium;12-hydroxyoctadecanoate

Description

Historical Context and Evolution in Material Formulations

The journey of calcium 12-hydroxyoctadecanoate (B1258542), often referred to as calcium 12-hydroxystearate, is deeply rooted in the development of lubricating greases. Early formulations of calcium-based greases, dating back to 1845, utilized animal fats. tldvietnam.com However, the introduction of 12-hydroxystearic acid, derived from hydrogenated castor oil, marked a significant advancement, leading to the creation of anhydrous calcium greases with superior properties. kgt88.comtldvietnam.com Initially, the production of smooth and stable anhydrous calcium 12-hydroxystearate greases posed challenges, with reports in the 1950s highlighting issues with grainy textures and poor stability. ippi.ac.ir Over the years, process improvements have led to the development of uniform and stable greases with enhanced oxidation resistance and shear stability. ippi.ac.ir

The application of calcium stearates, including the 12-hydroxy derivative, evolved to encompass the polymer industry. They were identified as effective lubricants and heat stabilizers, particularly for polyvinyl chloride (PVC). pvcchemical.comrheologylab.com In PVC formulations, calcium 12-hydroxyoctadecanoate acts as an acid scavenger, neutralizing hydrochloric acid released during high-temperature processing and thus preventing polymer degradation. evergreenthailand.comgoogle.com Its role has expanded from a simple processing aid to a functional additive that can enhance the mechanical properties and durability of the final product. tldvietnam.comresearchgate.net

Role as a Thixotropic Agent and Structural Component

One of the most critical functions of calcium 12-hydroxyoctadecanoate is its role as a thixotropic agent, particularly in lubricating greases and other complex fluids. proquest.com Thixotropy is the property of certain gels or fluids that are thick (viscous) under normal conditions, but flow (become thin, less viscous) over time when shaken, agitated, or otherwise stressed, and then return to a more viscous state once the stress is removed. proquest.com

The thixotropic behavior of systems containing calcium 12-hydroxyoctadecanoate is attributed to the formation of a three-dimensional, self-assembled fibrillar network. nih.gov The 12-hydroxyoctadecanoate molecules arrange themselves into a network of crystalline fibers that physically entrap the liquid phase, creating a semi-solid structure. nih.gov When shear stress is applied, this network breaks down, leading to a decrease in viscosity and allowing the material to flow. Upon removal of the stress, the network reforms, and the viscosity increases. This reversible process is crucial for applications like lubricating greases, which need to stay in place but flow easily under pressure to lubricate moving parts.

As a structural component, the crystalline network formed by calcium 12-hydroxyoctadecanoate provides rigidity and stability to the material. In polymers, it can act as a reinforcing agent, improving mechanical properties such as tensile strength and impact resistance. tldvietnam.com The effectiveness of this reinforcement depends on the dispersion and interfacial adhesion between the calcium 12-hydroxyoctadecanoate particles and the polymer matrix.

Fundamental Research Significance in Complex Fluid Systems

Calcium 12-hydroxyoctadecanoate and its parent acid, 12-hydroxystearic acid, are widely studied as model systems in the field of complex fluids and organogels. nih.govnih.gov Organogels are semi-solid systems where an organic liquid is immobilized by a network of self-assembled organogelator molecules. The ability of calcium 12-hydroxyoctadecanoate to form well-defined, thermally reversible gels in a variety of organic solvents makes it an excellent candidate for fundamental research. nih.gov

Studies on organogels prepared with 12-hydroxystearic acid and its salts provide insights into the principles of self-assembly, molecular recognition, and the relationship between molecular structure and macroscopic properties. nih.gov The rheological properties of these gels, such as their viscoelasticity, are extensively studied to understand the mechanics of the fibrillar network. nih.govnih.gov For instance, an increase in the concentration of the organogelator leads to a stronger gel with higher storage (G') and loss (G'') moduli, indicating a more robust network structure. nih.gov This fundamental understanding is crucial for designing new materials with tailored properties for applications ranging from controlled drug delivery to advanced lubricants. nih.gov

Detailed Research Findings

Mechanical Properties of PVC with Calcium 12-Hydroxyoctadecanoate

The addition of calcium stearates, including the 12-hydroxy derivative, can significantly influence the mechanical properties of PVC. The following table summarizes typical findings on how the concentration of calcium stearate (B1226849) affects the tensile strength and elongation at break of PVC composites.

| Calcium Stearate Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| 0 | ~25-30 | ~5-10 | ippi.ac.ir |

| 1 | ~30-35 | ~10-15 | ippi.ac.ir |

| 3 | ~35-40 | ~15-20 | researchgate.net |

| 5 | ~40-45 | ~20-25 | ippi.ac.ir |

Note: phr stands for parts per hundred resin. The values are illustrative and can vary based on the specific PVC resin, other additives, and processing conditions.

Rheological Properties of Calcium 12-Hydroxyoctadecanoate Organogels

The viscoelastic properties of organogels are critical for understanding their structure and stability. The storage modulus (G') represents the elastic component (solid-like behavior), while the loss modulus (G'') represents the viscous component (liquid-like behavior). In a gelled state, G' is typically greater than G''.

| Organogelator Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |

| 1 | ~100 - 500 | ~10 - 50 | nih.gov |

| 2 | ~1000 - 5000 | ~100 - 500 | nih.gov |

| 5 | >10000 | >1000 | nih.gov |

Note: These values are typical ranges observed in rheological studies and can be influenced by the solvent, temperature, and measurement conditions.

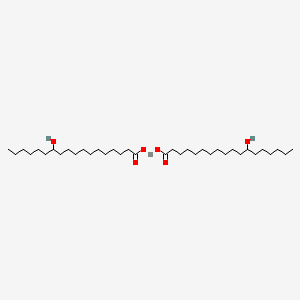

Structure

2D Structure

Properties

IUPAC Name |

calcium;12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O3.Ca/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPKHKBYUIHIGL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027524 | |

| Record name | Octadecanoic acid, 12-hydroxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid | |

| Record name | Octadecanoic acid, 12-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3159-62-4, 70942-14-2 | |

| Record name | Calcium bis(12-hydroxystearate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-hydroxy-, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070942142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 12-hydroxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium(2+) 12-hydroxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BIS(12-HYDROXYSTEARATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1I7239M6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering for Calcium 12 Hydroxyoctadecanoate Production

Saponification Reaction Pathways and Mechanisms

The fundamental chemistry underlying the production of calcium 12-hydroxyoctadecanoate (B1258542) is the neutralization reaction between 12-hydroxystearic acid (a fatty acid) and a calcium source, typically calcium hydroxide (B78521) (hydrated lime). This reaction, known as saponification, results in the formation of the calcium salt of the fatty acid and water.

2 C₁₈H₃₆O₃ (12-hydroxystearic acid) + Ca(OH)₂ (calcium hydroxide) → Ca(C₁₈H₃₅O₃)₂ (calcium 12-hydroxyoctadecanoate) + 2 H₂O (water)

This reaction is typically carried out in a non-aqueous solvent, usually a mineral or synthetic oil, which will become the base oil of the final grease product.

Stoichiometric Considerations and Reaction Parameter Optimization

The stoichiometry of the saponification reaction dictates that two moles of 12-hydroxystearic acid react with one mole of calcium hydroxide. However, in industrial practice, a slight excess of calcium hydroxide is often used. This ensures the complete neutralization of the fatty acid and can provide a residual alkalinity in the final grease, which helps to neutralize any acidic byproducts that may form during the grease's service life, thereby enhancing its stability. An excess of about 0.1 to 0.8 percent by weight of free calcium hydroxide based on the finished grease is a common practice. nih.gov

The optimization of reaction parameters is crucial for achieving the desired product quality and yield. Key parameters include temperature, pressure, and mixing.

| Parameter | Typical Range | Effect on Reaction and Product |

| Temperature | 150°F to 210°F (65°C to 99°C) for saponification; up to 300°F (149°C) for dehydration | Higher temperatures increase the reaction rate but can lead to degradation of the fatty acid or base oil if not controlled. A lower initial temperature during mixing followed by a gradual increase is often employed to ensure a homogeneous reaction mixture. nih.gov |

| Pressure | Atmospheric or slightly elevated | In grease manufacturing, the reaction is often carried out in a closed kettle, which can lead to a slight pressure increase due to the formation of water vapor. This can help to drive the reaction to completion. |

| Mixing | Continuous and vigorous | Adequate mixing is essential to ensure intimate contact between the reactants, which are often in different phases (solid fatty acid, solid lime, and liquid oil). Good agitation promotes a uniform reaction and prevents localized overheating. |

A typical industrial process involves charging a portion of the base oil, the 12-hydroxystearic acid, and a small amount of water to a grease kettle. The mixture is stirred and heated, and then the calcium hydroxide is added. The reaction is allowed to proceed for several hours until the saponification is complete, which is often determined by measuring the free fatty acid content of the mixture.

Influence of Water Content on Reaction Kinetics

The initial water content can influence the reaction kinetics in several ways:

Reaction Rate: A certain amount of water can increase the reaction rate by improving the contact between reactants. However, excessive water can dilute the reactants and slow down the reaction.

Soap Structure: The amount of water present during saponification can affect the crystallization of the calcium soap fibers, which in turn influences the thickening properties and texture of the final grease.

Dehydration Step: After saponification, the water must be removed in a dehydration step, typically by heating the mixture. The initial water content will dictate the energy and time required for this step.

Controlling the water content is therefore a key aspect of process control in the manufacturing of calcium 12-hydroxyoctadecanoate greases.

"In Situ" Formation Processes in Grease Manufacturing

In the context of grease manufacturing, the saponification of 12-hydroxystearic acid is almost exclusively an "in situ" process. This means that the calcium 12-hydroxyoctadecanoate thickener is synthesized directly within the base oil that will form the bulk of the final grease. This approach is more economical and efficient than preparing the soap separately and then dispersing it into the oil.

The in-situ process allows for the formation of a finely dispersed, intricate network of soap fibers throughout the oil. This fibrous structure is what gives the grease its semi-solid consistency and its ability to hold the lubricating oil in place. The properties of the final grease, such as its dropping point, mechanical stability, and water resistance, are highly dependent on the conditions of the in-situ saponification process.

Comparative Synthesis Approaches with Related Metal Soaps

The synthesis of calcium 12-hydroxyoctadecanoate shares similarities with the production of other metal soaps used as grease thickeners, such as those based on lithium, sodium, and barium. However, there are also key distinctions in the reaction conditions and the properties of the resulting soaps.

| Metal Hydroxide | Key Synthesis Differences | Resulting Soap Properties |

| Lithium Hydroxide | The reaction with lithium hydroxide is also a saponification process. Lithium greases are often cooked at higher temperatures than calcium greases to achieve the desired crystal structure. The reaction is typically carried out in an aqueous medium, and the resulting soap is then dehydrated. researchgate.net | Lithium 12-hydroxystearate provides excellent multi-purpose properties, including high dropping points (around 190-200°C), good water resistance, and mechanical stability. This makes it suitable for a wide range of applications. nlgi.org |

| Sodium Hydroxide | Sodium hydroxystearate is synthesized by neutralizing 12-hydroxystearic acid with sodium hydroxide. The reaction is straightforward and can be carried out in an aqueous or non-aqueous medium. nimbasia.com | Sodium-based greases have good thickening properties and high dropping points, but they are generally more susceptible to water washout compared to calcium or lithium greases. Therefore, their use is often limited to applications where water contamination is not a major concern. |

| Barium Hydroxide | Barium hydroxystearate can be prepared by reacting 12-hydroxystearic acid with barium hydroxide in a water medium. The reaction is typically carried out at a temperature below the boiling point of water. | Barium complex greases exhibit excellent water resistance and high-temperature stability. However, due to the toxicity of barium compounds, their use has been declining in favor of less hazardous alternatives. |

Complexation with Diverse Fatty Acids and Co-Reactants

To enhance the performance properties of calcium 12-hydroxyoctadecanoate greases, other fatty acids or co-reactants can be incorporated during the synthesis process. This results in the formation of "complex" greases.

A common approach is to introduce a short-chain dicarboxylic acid, such as sebacic acid or azelaic acid, into the reaction mixture along with the 12-hydroxystearic acid. The calcium salts of these dicarboxylic acids form a complex with the primary calcium 12-hydroxyoctadecanoate soap fibers. This complexation modifies the soap's crystal structure, leading to a significant increase in the dropping point and improved thermal stability of the grease.

The mechanism of complexation involves the formation of a mixed-salt structure where the dicarboxylic acid molecules bridge between the calcium ions, creating a more robust and three-dimensional thickener network.

Another common co-reactant is acetic acid. The in-situ formation of calcium acetate (B1210297) alongside the calcium 12-hydroxyoctadecanoate results in a calcium complex grease with enhanced extreme pressure (EP) properties and a higher dropping point.

The use of these co-reactants allows for the tailoring of grease properties to meet the demands of specific applications, such as high-temperature or high-load conditions.

Thickener Fiber Structure Modulation during Manufacturing Processes

The efficacy of a lubricating grease is fundamentally tied to the microscopic architecture of its thickener network. For greases utilizing calcium 12-hydroxyoctadecanoate, the morphology of the thickener fibers—specifically their size, shape, aspect ratio, and degree of entanglement—governs the grease's rheological behavior, mechanical stability, and oil-holding capacity. Manufacturing processes provide critical control points for modulating this fiber structure to achieve the desired performance characteristics.

The transformation of a hot, homogeneous mixture of calcium 12-hydroxyoctadecanoate and base oil into a semi-solid grease is a crystallization process where the rate of cooling is a paramount variable. ukla.org.uk By dissolving the calcium soap in the oil at temperatures above its melting point and then cooling, the soap solidifies into a fibrous structure that entraps the oil. ukla.org.uk The speed of this cooling phase directly influences the nucleation and growth of the thickener fibers, thereby defining the final grease structure.

Rapid Cooling: Often termed "shock cooling," this method promotes the formation of a large number of crystal nuclei simultaneously. google.com This leads to a network of fine, short fibers, which can result in a grease with a smooth texture. However, these smaller fibers may form a less robust network, potentially leading to reduced mechanical stability and increased oil separation over time.

Slow Cooling: A more gradual reduction in temperature allows for fewer crystallization nuclei to form and provides more time for them to grow into longer, more well-defined fibers. ukla.org.uk This process can create a more entangled and robust fiber matrix, enhancing the grease's structural integrity and resistance to oil bleed. However, excessively slow cooling can produce overly large or coarse fibers, which may negatively affect the grease's texture and its ability to form a consistent lubricating film.

The optimal cooling profile is a critical, and often proprietary, element of grease manufacturing, balancing the need for a stable network with desirable textural and performance properties.

Table 1: Influence of Cooling Rate on Calcium 12-Hydroxyoctadecanoate Fiber Morphology and Grease Properties

| Cooling Rate | Predominant Fiber Morphology | Typical Grease Characteristics |

| Rapid | Fine, short, high number density | Smooth texture, potentially lower mechanical stability, may have higher oil bleed. |

| Slow | Long, well-defined, lower number density | More robust structure, higher mechanical stability, lower oil bleed, risk of grainy texture if too slow. |

Following crystallization, the grease undergoes mechanical processing to refine and homogenize its structure.

Deaeration: The mixing and homogenization processes can introduce air into the grease, creating a compressible and spongy product. nlgi.org These entrapped air bubbles can compromise the grease's density and its ability to support a load. nlgi.orglinusprojects.com Deaeration, typically achieved by subjecting the grease to a vacuum, removes these air pockets. nlgi.orglinusprojects.com This results in a denser, more stable grease with improved performance characteristics. The removal of air can affect properties such as penetration and dropping point and is critical for proper packaging and final product quality. nlgi.org

Integration with Varied Dispersion Media (Base Oils)

The base oil is the primary component of a grease, typically making up the majority of its composition. The interaction between the calcium 12-hydroxyoctadecanoate thickener and the base oil is a key factor in determining the final properties and performance of the lubricant. The choice of base oil is dictated by the intended application's requirements, including temperature range, load conditions, and environmental compatibility.

Mineral oils, derived from refined petroleum, are the most common base oils for grease manufacturing due to their widespread availability and cost-effectiveness. ewprocess.com Greases based on calcium 12-hydroxyoctadecanoate and mineral oil are well-established, offering good lubrication and water-resistant properties. ukla.org.uk The non-polar nature of mineral oils facilitates the effective dispersion of the calcium soap fibers. The viscosity of the mineral oil is a key selection criterion, as it directly influences the grease's film-forming capability and load-carrying capacity. While effective, simple calcium greases in mineral oil have historically been limited by a lower operating temperature range compared to other thickener types. ukla.org.uk

Driven by environmental concerns, bio-based oils from renewable sources like vegetable crops are increasingly used as alternatives to mineral oils. cigrjournal.org Calcium 12-hydroxyoctadecanoate itself is derived from the hydrogenation of castor oil, a bio-based lipid. nimbasia.com Greases can be formulated using various vegetable oils, such as modified palm oil, as the base fluid. cigrjournal.org These formulations can offer excellent biodegradability and lubricity. However, properties like oxidation stability and performance at different temperatures are highly dependent on the specific bio-based oil used and may require the inclusion of performance-enhancing additives. cigrjournal.org The polarity and chemical structure of bio-oils, such as the presence of epoxide groups in modified vegetable oils, can influence the thickener-oil interaction and final grease properties like dropping point and mechanical stability. cigrjournal.org

Synthetic oils are engineered to provide superior performance over a wider range of operating conditions compared to mineral oils.

Polyalphaolefins (PAOs): These synthetic hydrocarbons are non-polar and exhibit excellent compatibility with calcium 12-hydroxyoctadecanoate thickeners. PAO-based greases offer significant advantages in terms of thermal stability and low-temperature fluidity.

Esters: Ester fluids can also be used as base oils. A study investigating a trimellitate ester oil found that the presence of calcium 12-hydroxystearate thickener acted as a crystallization nucleus, altering the crystallization behavior of the base oil itself. mdpi.comresearchgate.net This highlights the significant interaction between the thickener and polar synthetic fluids, which can influence the low-temperature performance of the grease. mdpi.comresearchgate.net

The choice of synthetic base oil allows for the formulation of high-performance greases tailored to demanding applications that experience extreme temperatures or require long service life.

Table 2: Comparison of Base Oil Systems for Calcium 12-Hydroxyoctadecanoate Greases

| Base Oil Type | Key Characteristics | Typical Performance Considerations |

| Mineral Oil | Cost-effective, widely available | Good water resistance, moderate temperature range. |

| Bio-Based Oils | Renewable, biodegradable | Performance varies with oil source, may require oxidation inhibitors. |

| Synthetic Oils (PAO, Esters) | Excellent thermal and oxidative stability, wide operating temperature range | High performance, higher cost, potential for specific interactions (e.g., with esters). mdpi.comresearchgate.net |

Advanced Structural Characterization and Morphological Analysis

Microscopic Elucidation of Fibrillar Networks

The efficacy of calcium 12-hydroxyoctadecanoate (B1258542) as a grease thickener is largely attributed to its ability to form a three-dimensional, entangled network of fibers that entraps the base oil. The morphology of this network is critical to the final properties of the grease.

Scanning Electron Microscopy (SEM) of Fiber Entanglement

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the three-dimensional arrangement of the soap fibers within the grease matrix. SEM images reveal a web-like or fibrous pattern on a microscopic scale, which is responsible for the smooth, buttery texture of greases formulated with this compound. machinerylubrication.com This entangled network of fibers provides the structural integrity of the grease, retaining the oil in a cohesive mass, much like a sponge holds water. ukla.org.uk The formation of these self-assembled fibrillar networks is a key characteristic of 12-hydroxystearic acid and its derivatives. researchgate.net

Crystalline Structure Determination within Complex Formulations

In many commercial applications, calcium 12-hydroxyoctadecanoate is part of a complex formulation, often in conjunction with other materials like calcium carbonate. Understanding the crystalline forms of these components is crucial for predicting and controlling the performance of the final product.

Analysis of Calcite and Vaterite Forms in Complex Greases

Calcium carbonate, often found in complex calcium sulfonate greases where calcium 12-hydroxystearate acts as a complexing agent, can exist in several crystalline polymorphs, primarily calcite and vaterite. researchgate.netutwente.nl X-ray diffraction (XRD) is a key technique used to identify these crystalline forms. nlgi.org The calcite form is generally preferred in grease applications as it contributes to non-Newtonian rheology and enhances high-temperature properties. googleapis.com In contrast, the vaterite form is often considered undesirable as it does not provide the same benefits. googleapis.com The manufacturing process of the grease plays a significant role in determining which polymorph is formed. utwente.nl The particle size of the crystalline calcite can range from 15 to 500 nanometers. utwente.nl

| Crystalline Form | Typical Particle Size (nm) | Desired in Grease |

| Calcite | 15 - 500 | Yes |

| Vaterite | - | No |

| Amorphous | 2 - 15 | No (in final grease structure) |

Phase Transitions and Crystallization Kinetics

The transformation of amorphous calcium carbonate into its crystalline forms is a critical step in the formation of the grease structure. This process can be studied using techniques like differential scanning calorimetry (DSC) and by applying models such as the Avrami model. nih.govresearchgate.net The kinetics of crystallization, including nucleation and growth rates, are influenced by factors such as temperature, the presence of additives, and the solvent environment. nih.govresearchgate.netmdpi.com For instance, the transformation of amorphous calcium carbonate to calcite is an exothermic and irreversible process. nih.gov Understanding these kinetics is essential for controlling the final crystal morphology and, consequently, the grease's performance characteristics. nih.govresearchgate.net The transition from an amorphous phase to a crystalline one, such as calcite, is a key factor in achieving the desired grease-like properties. nlgi.org

Self-Assembly Mechanisms and Fibrillar Network Formation

The formation of the functional fibrillar network in greases is a result of the self-assembly of calcium 12-hydroxyoctadecanoate molecules. This process is driven by non-covalent interactions, such as hydrogen bonding.

Impact of Functional Additives on Thickener Morphology

To enhance the performance characteristics of calcium;12-hydroxyoctadecanoate based greases, various functional additives are often incorporated. These additives can significantly alter the morphology of the thickener network.

Solid lubricants such as graphite, molybdenum disulfide (MoS₂), and polytetrafluoroethylene (PTFE) are frequently added to greases to improve their load-carrying capacity and anti-wear properties. ukla.org.uknahrainuniv.edu.iq The inclusion of these solid particles can influence the thickener's structure. While detailed microscopic studies specifically on their interaction with pure this compound networks are not abundant in the public literature, general observations in similar grease systems provide insights.

It is believed that these solid particles become physically entrapped within the fibrous soap network. Depending on their size, shape, and concentration, they can either be interspersed within the existing fiber matrix or, in higher concentrations, potentially disrupt or alter the formation of the fibers themselves. For instance, in lithium greases, the addition of MoS₂ has been shown to form a protective film on metal surfaces, and it is likely that these particles are distributed throughout the grease, interacting with the thickener fibers. researchgate.net The presence of these solid additives can lead to a more robust and resilient lubricating film, particularly under extreme pressure conditions.

Table 1: Common Solid Lubricant Additives and Their Function

| Additive | Chemical Formula | Primary Function |

|---|---|---|

| Graphite | C | Anti-wear, friction reduction |

| Molybdenum Disulfide | MoS₂ | Extreme pressure, anti-wear |

| Polytetrafluoroethylene (PTFE) | (C₂F₄)n | Friction reduction, chemical resistance |

| Copper | Cu | Anti-wear, thermal conductivity |

The incorporation of nanoscale functional additives represents a more recent advancement in grease technology. Nanoparticles such as titanium dioxide (TiO₂), carbon nanotubes (CNTs), and graphene nanosheets (GNS) have been investigated for their potential to enhance the properties of calcium-based greases. rsc.org

Transmission electron microscopy (TEM) has been used to study the microstructure of these "nano-greases." In some cases, TEM images have shown that nanoparticles like CNTs can be well-dispersed within the grease matrix, without significant aggregation. researchgate.net The addition of these nano-additives can lead to an increase in the viscosity and shear stress of the grease. researchgate.net The mechanism of interaction is thought to involve the nanoparticles becoming integrated into the thickener's fibrous network, potentially acting as junction points and reinforcing the structure. This can lead to improved rheological and tribological properties, including reduced friction and wear. rsc.org For instance, the addition of nanodiamonds has been shown to create a protective nano-layer on friction surfaces. nanodiamond.co.il

Micellar Architectures in Complex Formulations

In more complex grease formulations, particularly those involving overbased calcium compounds, the formation of micellar structures is a key feature.

In overbased calcium carboxylate and sulfonate greases, where this compound can be used as a complexing agent, the thickener system often exists as inverse micelles. nlgi.orgtandfonline.comutwente.nl These are nanosized aggregates where a polar core is encapsulated by a non-polar shell, allowing them to be dispersed in a non-polar medium like lubricating oil. nlgi.org

The core of these inverse micelles typically consists of amorphous calcium carbonate (CaCO₃) and potentially soluble calcium hydroxide (B78521) (Ca(OH)₂). nlgi.org This hydrophilic core is stabilized by surfactant molecules, such as calcium sulfonates or the this compound itself, whose polar head groups are oriented towards the core and whose non-polar hydrocarbon tails extend outwards into the oil phase. tandfonline.comutwente.nl The formation of these inverse micelles is a self-assembly process driven by the need to minimize the unfavorable interactions between the polar core components and the non-polar oil. rsc.org

Microstructural Evolution under Varying Environmental Conditions (e.g., Water Contamination)

The microstructure of materials formulated with this compound, especially in the context of lubricating greases, is significantly influenced by environmental conditions, most notably water contamination. While the compound itself has low water solubility, its presence as a thickener in a grease matrix facilitates interaction with water, leading to substantial changes in the grease's microstructure and, consequently, its rheological properties. europa.eutandfonline.com

When a calcium sulfonate complex grease, which utilizes this compound as a complexing agent, is contaminated with water, a notable microstructural evolution occurs. tandfonline.comtandfonline.com Atomic Force Microscopy (AFM) studies have revealed that the primary mechanism for water absorption is the formation of large, inverted micelles. These micelles can grow to be several micrometers in diameter and are responsible for entrapping significant amounts of water within the grease structure. tandfonline.com This absorption of water into the micellar structure leads to a stiffening of the grease. tandfonline.comutwente.nl

The impact of water contamination on the rheological properties of greases containing this compound is a direct consequence of this microstructural evolution. The entrapment of water within the thickener's fibrous network, which is described as a "webbed fibrous pattern" at a microscopic level, enhances the strength of the microstructural network. machinerylubrication.comtandfonline.com This results in an increase in the grease's consistency and resistance to flow.

Research has shown that for calcium sulfonate complex greases, key rheological parameters are altered by the presence of water. tandfonline.com The zero-shear viscosity and yield stress of these greases have been observed to increase with growing water concentration. tandfonline.comutwente.nl This indicates a strengthening of the internal structure of the grease. Furthermore, the storage modulus (a measure of the elastic response) increases, while the loss tangent decreases, signifying that the grease becomes more elastic and less viscous in the presence of water. tandfonline.com

Conversely, other types of greases, such as those based on lithium or simple calcium soaps, tend to soften with water contamination, highlighting the unique behavior imparted by the complex structure involving this compound. tandfonline.comutwente.nl

| Rheological Parameter | Effect of Increased Water Contamination | Reference |

|---|---|---|

| Zero-Shear Viscosity | Increase | tandfonline.comutwente.nl |

| Yield Stress | Increase | tandfonline.comutwente.nl |

| Storage Modulus (G') | Increase | tandfonline.com |

| Loss Tangent (tan δ) | Decrease | tandfonline.com |

| Stiffness/Consistency | Increase | tandfonline.comutwente.nl |

Rheological Behavior and Viscoelasticity Studies of Calcium 12 Hydroxyoctadecanoate Systems

Non-Newtonian Flow Characteristics and Yield Stress Phenomena

Unlike Newtonian fluids which have a constant viscosity, systems containing calcium 12-hydroxyoctadecanoate (B1258542) are non-Newtonian. wikipedia.orgfishersci.serheosense.com Their viscosity changes depending on the applied stress or shear rate. wikipedia.org Specifically, they are classified as viscoplastic fluids, meaning they behave as a solid-like material at rest and only begin to flow once a critical shear stress, known as the yield stress, is exceeded. rheosense.comresearchgate.netresearchgate.net This yield stress is a critical parameter, as it helps to stabilize the material, preventing phase separation or sedimentation and reducing flow under gravity or minor vibrations. tainstruments.com

The determination of yield stress is not straightforward, as its measured value can depend significantly on the experimental method used. tainstruments.comutwente.nl Various rheological techniques are employed to characterize this property, each with specific advantages and limitations.

Steady Stress Sweep (SS): This traditional method is performed on a controlled-stress rheometer. The stress is gradually increased, and the corresponding strain or shear rate is measured. The yield stress is often identified as the point where a significant increase in deformation occurs. This technique is effective for medium-viscosity materials but can be challenging for very low or very high viscosity systems. tainstruments.com

Steady Rate Sweep (SR): In this method, the shear rate is swept from a high value to a low value, and the shear stress is measured. The yield stress is then determined by extrapolating the resulting flow curve to a zero shear rate using models like the Herschel-Bulkley, Casson, or Bingham models. tainstruments.comutwente.nl This approach is particularly useful for low-viscosity materials and helps eliminate any sample history from the loading process, leading to good reproducibility. tainstruments.com

Dynamic Oscillation Sweeps: These tests involve applying a small, oscillating stress or strain to the sample.

Dynamic Stress/Strain Sweep (DS): In an amplitude sweep, the stress or strain is gradually increased while monitoring the storage modulus (G') and loss modulus (G''). The yield stress is often defined as the stress at which the material deviates from the linear viscoelastic region (LVER), where G' is constant. lsmu.ltresearchgate.netnetzsch.com This point signifies the beginning of the breakdown of the material's internal structure. netzsch.com Oscillatory measurements are often considered the most robust and reproducible method, especially for greases, as they are less sensitive to wall slip effects. utwente.nllsmu.ltresearchgate.net

| Measurement Technique | Description | Suitability | Key Advantages |

|---|---|---|---|

| Steady Stress Sweep (SS) | Shear stress is ramped up and the onset of flow (strain) is measured. | Medium viscosity suspensions and dispersions. tainstruments.com | Direct measurement of stress required to initiate flow. |

| Steady Rate Sweep (SR) | Shear rate is swept from high to low and stress is measured; data is extrapolated to zero shear rate. tainstruments.com | Low viscosity materials. tainstruments.com | Excellent reproducibility; eliminates sample loading history. tainstruments.com |

| Dynamic Oscillation Sweep (DS) | Oscillatory stress or strain is increased; yield point is determined from the limit of the linear viscoelastic region (LVER). researchgate.netnetzsch.com | Wide range of viscosities, especially semi-solids like grease. tainstruments.com | Minimizes wall slip effects; good reproducibility. tainstruments.comutwente.nllsmu.lt |

Yield stress is directly correlated with the structural strength of the calcium 12-hydroxyoctadecanoate network within the system. researchgate.net A higher yield stress indicates a more robust and denser thickener network, which offers greater resistance to deformation under low stress. researchgate.net This structural strength arises from the physicochemical interactions, such as van der Waals forces and hydrogen bonds, between the soap fibers that form the three-dimensional network. researchgate.netresearchgate.net

In dynamic oscillatory tests, the structural strength can also be characterized by the shear stress value at the "flow point," which is where the storage modulus (G') equals the loss modulus (G''). researchgate.netnetzsch.com At this point, the material transitions from behaving primarily as a solid (G' > G'') to behaving as a liquid (G'' > G'). A greater shear stress value at this crossover point signifies a higher structural strength of the grease. researchgate.net Therefore, yield stress serves as a key quantitative parameter for evaluating the mechanical stability and consistency of the material.

Shear-Thinning Mechanisms and Thixotropic Behavior

Beyond having a yield stress, calcium 12-hydroxyoctadecanoate systems exhibit prominent shear-thinning and thixotropic behaviors.

Shear-thinning , also known as pseudoplasticity, is the phenomenon where the fluid's viscosity decreases as the rate of shear increases. rheosense.comwikipedia.org For a grease, this behavior is crucial. At rest or under low shear (as in storage), it maintains a high viscosity to stay in place. When subjected to high shear (as in a moving bearing), its viscosity drops, allowing it to flow and lubricate effectively. researchgate.net The mechanism behind shear-thinning in these systems is the progressive alignment of the entangled, randomly oriented soap fibers in the direction of flow. wikipedia.org This alignment reduces the internal resistance to flow, thereby decreasing the apparent viscosity. wikipedia.org

Thixotropy is a time-dependent form of shear-thinning. wikipedia.orgwikipedia.org It describes the gradual decrease in viscosity when a fluid is subjected to constant shear, and the subsequent recovery of viscosity when the shear is removed. fishersci.se In calcium 12-hydroxyoctadecanoate systems, when high shear is stopped, the disrupted fiber network begins to rebuild itself, and the viscosity gradually returns towards its initial state. researchgate.netnlgi.org This recovery process is not instantaneous. wikipedia.orgasme.org The ability of the grease to regain its solid-like structure is vital for providing a seal against contaminants and preventing leakage after the lubricating action is complete. Studies have shown that calcium 12-hydroxystearate can improve the thixotropic characteristics of a lubricating system. researchgate.net The rate and extent of this structural recovery are dependent on factors such as temperature, the base oil used, and the specific composition of the thickener. researchgate.netnlgi.orgasme.org

Oscillatory Shear Rheology for Linear Viscoelastic Properties

Oscillatory shear rheology is a powerful technique to characterize the viscoelastic nature of materials like grease. By applying a small, oscillating strain or stress, the material's response can be deconvoluted into its elastic (solid-like) and viscous (liquid-like) components. This provides insights into the grease's internal structure and its behavior under dynamic conditions without destroying the microstructure, which is crucial for understanding its performance at rest and under low shear conditions.

The storage modulus (G') represents the elastic component of the grease, indicating its ability to store energy and behave like a solid. A higher G' value signifies a more structured and rigid grease. The loss modulus (G''), on the other hand, represents the viscous component, reflecting the grease's ability to dissipate energy as heat, characteristic of a liquid.

In a typical frequency sweep experiment for a calcium 12-hydroxyoctadecanoate grease, the storage modulus (G') is often higher than the loss modulus (G'') at low frequencies, indicating a predominantly solid-like, gel structure. As the frequency of oscillation increases, both moduli tend to increase. At a certain frequency, a crossover point may be observed where G'' becomes greater than G', signifying a transition to more liquid-like behavior at higher shear rates. The point at which G' equals G'' can be indicative of the transition from a predominantly elastic to a predominantly viscous response.

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 5000 | 1500 |

| 1 | 6500 | 2500 |

| 10 | 8500 | 4500 |

| 100 | 12000 | 8000 |

| Note: This table presents representative data illustrating the typical trend for a calcium 12-hydroxyoctadecanoate grease. Actual values can vary based on specific formulation parameters. |

Complex viscosity (η*) is a measure of the total resistance to flow under oscillatory shear and is a combination of the storage and loss moduli. For lubricating greases, complex viscosity typically decreases with increasing frequency, a phenomenon known as shear thinning. This behavior is advantageous as it means the grease offers high resistance to flow at rest (high viscosity), ensuring it stays in place, but flows more easily (lower viscosity) under shearing conditions, such as in a moving bearing, to provide lubrication.

The shear-thinning nature of calcium 12-hydroxyoctadecanoate grease is a result of the alignment and breakdown of the thickener's fibrous network under shear, which reduces the internal resistance to flow.

| Angular Frequency (rad/s) | Complex Viscosity (η*) (Pa·s) |

| 0.1 | 52000 |

| 1 | 7000 |

| 10 | 1000 |

| 100 | 150 |

| Note: This table presents representative data illustrating the typical trend for a calcium 12-hydroxyoctadecanoate grease. Actual values can vary based on specific formulation parameters. |

Influence of Base Oil Chemistry and Viscosity on Rheological Profile

Research on similar soap-thickened greases has shown that an inverse relationship can exist between the base oil viscosity and the storage modulus of the grease researchgate.net. This suggests that a lower viscosity base oil may promote the formation of a firmer, more rigid grease structure. However, the solvency of the base oil also plays a critical role. Base oils with higher solvency can interact more effectively with the thickener, potentially leading to a more efficient thickener network and requiring a lower thickener concentration to achieve the desired consistency.

The choice of base oil, whether mineral or synthetic, also impacts the rheological properties. For instance, greases formulated with vegetable-based oils have been studied, and their rheological behavior is influenced by the specific fatty acid composition of the vegetable oil icams.ro.

| Base Oil Type | Kinematic Viscosity at 40°C (cSt) | Storage Modulus (G') at 1 Hz (Pa) |

| Mineral Oil Group I | 100 | 7000 |

| Mineral Oil Group II | 100 | 7500 |

| Polyalphaolefin (PAO) | 100 | 8000 |

| Vegetable Oil | 95 | 6800 |

| Note: This table provides illustrative data on how different base oils with similar viscosity might affect the storage modulus of a calcium 12-hydroxyoctadecanoate grease. |

Thickener Concentration Effects on Rheological Performance

The concentration of the calcium 12-hydroxyoctadecanoate thickener is a primary factor controlling the consistency and rheological properties of the grease. As the thickener concentration increases, the density of the fiber network within the base oil also increases. This leads to a more structured and robust grease with higher consistency.

Studies on various soap-thickened greases have consistently shown that increasing the thickener concentration leads to a significant increase in the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) uakron.edu. A higher thickener content results in a stiffer grease with greater resistance to deformation and flow. The yield stress, which is the minimum stress required to initiate flow, also increases with higher thickener concentration.

| Thickener Concentration (wt%) | Storage Modulus (G') at 1 Hz (Pa) | Complex Viscosity (η*) at 1 rad/s (Pa·s) |

| 8 | 4000 | 5000 |

| 12 | 7000 | 8500 |

| 16 | 11000 | 13000 |

| Note: This table presents representative data illustrating the typical effect of thickener concentration on the rheological properties of a calcium 12-hydroxyoctadecanoate grease. |

Impact of Solid Functional Additives on Rheological Behavior

Solid functional additives are often incorporated into grease formulations to enhance specific performance characteristics, such as extreme pressure (EP) and anti-wear (AW) properties. Common solid additives include graphite, molybdenum disulfide (MoS₂), and polytetrafluoroethylene (PTFE). The addition of these solid particles can significantly alter the rheological behavior of the grease.

| Additive (3 wt%) | Storage Modulus (G') at 1 Hz (Pa) | Complex Viscosity (η*) at 1 rad/s (Pa·s) |

| None (Base Grease) | 7000 | 8500 |

| Graphite | 7800 | 9200 |

| Molybdenum Disulfide (MoS₂) | 8200 | 9800 |

| Note: This table provides illustrative data on the potential impact of solid additives on the rheological properties of a calcium 12-hydroxyoctadecanoate grease. |

Interfacial and Synergistic Interactions in Calcium 12 Hydroxyoctadecanoate Formulations

Adsorption Phenomena at Oil-Thickener Interfaces

The primary role of calcium 12-hydroxyoctadecanoate (B1258542), also known as calcium 12-hydroxystearate, in many formulations is as a thickening agent. google.com This function is fundamentally governed by the adsorption and arrangement of its molecules at the interface between the liquid lubricant (oil) and the solid thickener particles.

In grease formulations, calcium 12-hydroxyoctadecanoate forms a fibrous crystalline structure that effectively entraps the base oil, creating a semi-solid material. googleapis.comresearchgate.net This network is established through the physical and chemical adsorption of the fatty acid salt onto the forming soap crystallites. The long hydrocarbon chains of the 12-hydroxyoctadecanoate molecules orient themselves towards the non-polar oil phase, while the polar calcium and hydroxyl groups interact to form the core of the thickener fibers. This orientation minimizes the interfacial energy between the oil and the thickener.

Studies on the adsorption of fatty acids at oil-water interfaces provide analogous insights. The adsorption process is pH-dependent, with the ionization of the carboxylic acid groups influencing their interfacial behavior. Similarly, in a grease system, the interactions at the oil-thickener interface are dynamic and can be affected by factors such as temperature, shear, and the presence of contaminants like water. The formation of a relatively strong viscoelastic network of calcium soaps at the oil-water interface has been observed, a phenomenon that is likely mirrored at the oil-thickener interface in greases.

Complexation Mechanisms with Co-formulated Agents

The properties of calcium 12-hydroxyoctadecanoate formulations are often enhanced through the inclusion of co-formulated agents that engage in complexation and synergistic interactions.

Interaction with Complexing Acids

In the formulation of complex greases, particularly calcium sulfonate complex greases, 12-hydroxystearic acid is frequently used as a complexing acid. googleapis.com The addition of a complexing acid leads to the formation of a more intricate and robust thickener structure. In a typical process, a strong calcium-containing base, such as calcium hydroxide (B78521), is reacted with stoichiometric amounts of complexing acids, including 12-hydroxystearic acid. This results in a grease with improved properties such as reduced tackiness and enhanced high-temperature utility. The interaction between the calcium 12-hydroxyoctadecanoate soap and the additional complexing acid creates a mixed-soap system with a more complex crystalline network, leading to improved grease performance.

Role of Borate (B1201080) Esters and Metal Borates

Research has demonstrated a synergistic action between calcium tetraborate (B1243019) and overbased calcium sulfonate, which often incorporates calcium 12-hydroxyoctadecanoate. google.com The interaction likely involves the formation of calcium borate within the grease matrix, which reinforces the thickener structure. In some cases, the addition of calcium borate can influence the saponification process and the resulting thickener structure. The use of borate esters provides a method for enhancing the thermal stability of the grease at later stages of manufacturing.

Synergy with Calcium Sulfonate Derivatives

The synergy between these two components arises from the formation of a complex thickener system. The overbased calcium sulfonate provides inherent extreme pressure (EP) and anti-wear properties due to the presence of amorphous calcium carbonate, which transforms into crystalline calcite during grease manufacturing. The calcium 12-hydroxyoctadecanoate contributes to the formation of a robust fibrous soap network that effectively holds the base oil. This combined structure results in a grease with excellent load-carrying capacity, water resistance, and mechanical stability.

Synergistic Effects with Nanoscale Functional Additives

The incorporation of nanoscale functional additives is an emerging strategy to further enhance the properties of lubricating greases containing calcium 12-hydroxyoctadecanoate. Nanoparticles such as calcium carbonate (CaCO₃) and calcium borate have been investigated as additives.

These nanoparticles can act in several ways to improve grease performance:

Thickener Reinforcement: Nanoparticles can become physically entrapped within the fibrous soap network of the calcium 12-hydroxyoctadecanoate thickener, reinforcing the structure and improving mechanical stability.

Tribological Improvement: At the point of lubrication, nanoparticles can act as miniature ball bearings, reducing friction between moving surfaces. They can also form a protective tribo-film on the metal surfaces, enhancing anti-wear and extreme pressure properties.

Synergistic Interactions: The addition of nano-calcium borate has been shown to have a synergistic effect in complex lithium greases, which can also contain calcium 12-hydroxyoctadecanoate. The nanoparticles can interact with the thickener components, influencing the crystallization process and the final grease structure.

The effectiveness of these nanoscale additives is dependent on their size, morphology, concentration, and dispersion within the grease matrix. Improper dispersion can lead to agglomeration, which can have a detrimental effect on performance.

Calcium Carbonate Nanoparticles (e.g., Precipitated and Ground)

In complex calcium sulfonate greases, where calcium 12-hydroxystearate is often employed as a complexing agent, calcium carbonate nanoparticles form the core of the thickener micelles. utwente.nl The crystalline form (polymorph) of these calcium carbonate nanoparticles—such as calcite, vaterite, or amorphous calcium carbonate (ACC)—plays a crucial role in the grease's final characteristics. researchgate.netmdpi.com

Greases formulated with ACC tend to be more liquid and contain smaller nanoparticles (2–15 nm), whereas those based on calcite are thicker and have larger particles (15–500 nm). researchgate.net This difference highlights the strong influence of the nanoparticle's crystal structure on the thickener's gelling efficiency. The interaction between the calcium carbonate surface and the calcium 12-hydroxyoctadecanoate molecules is key to forming a stable grease structure. Studies on various calcium carbonate polymorphs show that their ability to form protective boundary films on metal surfaces is critical to the lubricant's tribological performance. mdpi.com The addition of nano-calcium carbonate has been shown to be a viable alternative to environmentally hazardous anti-wear additives. dtu.dk While the addition of calcium carbonate particles may sometimes increase the coefficient of friction, it significantly improves wear resistance. dtu.dkresearchgate.net

| Nanoparticle | Polymorph | Typical Size | Effect on Grease with Calcium 12-Hydroxyoctadecanoate |

| Calcium Carbonate | Amorphous (ACC) | 2-15 nm | More liquid consistency researchgate.net |

| Calcium Carbonate | Calcite | 15-500 nm | Thicker consistency, improved tribological properties researchgate.netmdpi.com |

| Calcium Carbonate | Vaterite | - | Influences rheological properties and interaction with water mdpi.com |

This table summarizes the effects of different calcium carbonate polymorphs on grease properties.

Research into the tribological properties of lubricants containing both titanium oxide and calcium carbonate nanoparticles has shown a complex relationship between additive concentration, load, and speed, indicating a sophisticated interplay between the different nanoparticles and the base oil. mdpi.com

Silica (B1680970) Nanoparticles

Silica nanoparticles are another effective additive for enhancing lubricant properties. Though much research focuses on lithium-based greases, the principles of their interaction can be extended to calcium 12-hydroxyoctadecanoate systems. The addition of silica nanoparticles has been found to improve the rheological and tribological characteristics of greases by forming a protective layer of nanoparticles. nih.gov

The synergistic interaction between silica nanoparticles and surfactant-like molecules, such as calcium 12-hydroxyoctadecanoate, can lead to superior wettability alteration and oil detachment properties. researchgate.net The interaction mechanism involves the formation of hydrogen bonds and van der Waals forces between the nanoparticle surface and the surrounding molecules. nih.gov This is particularly relevant for calcium 12-hydroxyoctadecanoate, which has available hydroxyl and carboxyl groups for such interactions. The surface properties of silica nanoparticles, including their charge, are critical for their biological and chemical effects, suggesting that tailored surface modifications could optimize their performance in grease formulations. nih.gov

| Nanoparticle | Key Interaction Mechanism | Observed Effect in Lubricants |

| Silica (SiO₂) | Hydrogen bonding, van der Waals forces nih.gov | Improved rheological and tribological properties, formation of a protective layer nih.gov |

This table outlines the interaction and effects of silica nanoparticles in lubricant systems.

Halloysite Nanotubes

Halloysite nanotubes (HNTs), a type of naturally occurring clay nanotube, are explored as "green" additives in lubricants. mdpi.com Their tubular structure and high surface area offer unique advantages. When dispersed in a lubricant, HNTs can significantly reduce friction and wear. mdpi.com While direct studies on their interaction with calcium 12-hydroxyoctadecanoate are limited, research on other systems, such as carbon nanotubes in calcium grease, provides valuable insights. researchgate.netnih.gov

The addition of multi-walled carbon nanotubes (MWCNTs) to calcium grease has been shown to substantially improve anti-wear and friction-reduction properties, as well as enhance rheological characteristics. researchgate.netnih.gov The nanotubes become integrated into the thickener's fibrous network, reinforcing it and improving its load-carrying capacity. It is hypothesized that HNTs would function similarly in a calcium 12-hydroxyoctadecanoate grease, with the hydroxyl groups on the HNT surface potentially forming hydrogen bonds with the thickener molecules, leading to a stable and robust grease structure.

| Nanotube Additive | Observed Effect in Lubricants | Potential Interaction with Calcium 12-Hydroxyoctadecanoate |

| Halloysite Nanotubes (HNT) | Reduced friction and wear, improved tapping torque efficiency mdpi.com | Hydrogen bonding between HNT surface and thickener's hydroxyl groups |

| Multi-Walled Carbon Nanotubes (MWCNT) | Improved anti-wear, friction reduction, and rheological properties in calcium grease researchgate.netnih.gov | Reinforcement of the thickener's fibrous network |

This table describes the effects of nanotube additives in lubricants and their potential interactions.

Role of Hydrogen Bonding in System Stability and Thickener-Oil Interactions

Hydrogen bonding is a fundamental force governing the structure and stability of greases thickened with calcium 12-hydroxyoctadecanoate. The molecule itself possesses key functional groups capable of forming these bonds: a hydroxyl (-OH) group on the 12th carbon of the stearic acid chain and a carboxylate group complexed with a calcium ion. nih.govnimbasia.com The compound has a hydrogen bond donor count of two and an acceptor count of six, indicating a high capacity for these interactions. nih.gov

These hydrogen bonds are critical for several reasons:

Thickener Network Formation: Hydrogen bonds between the hydroxyl groups of adjacent calcium 12-hydroxyoctadecanoate molecules are the primary force responsible for creating the three-dimensional fibrous network that entraps the base oil, giving the grease its semi-solid consistency.

System Stability: The collective strength of these hydrogen bonds contributes significantly to the grease's mechanical and thermal stability. A well-formed network resists breakdown under shear and at elevated temperatures. The interaction between hydrogen-containing species and oxygen atoms provides internal cohesion within the system. tue.nl

Interaction with Additives: As discussed with nanoparticles, hydrogen bonding is a key mechanism for the interfacial interaction between the thickener and functional additives like silica, contributing to their dispersion and synergistic effects. nih.gov

The strength and density of the hydrogen bond network can be influenced by factors such as temperature, the presence of water, and the chemical nature of the base oil and other additives. Understanding and controlling these interactions are therefore essential for designing stable and high-performance calcium 12-hydroxyoctadecanoate grease formulations.

Theoretical and Computational Approaches to Calcium 12 Hydroxyoctadecanoate Systems

Mathematical Modeling of Constitutive Behavior and Flow Resistance

The complex rheological behavior of greases formulated with calcium 12-hydroxyoctadecanoate (B1258542) is a critical aspect of their performance. Mathematical models are employed to describe their constitutive behavior, which governs how they deform and flow under stress. These models are essential for predicting the flow resistance in lubrication systems. researchgate.net

Greases are often characterized as shear-thinning fluids with a yield stress. researchgate.net This means their viscosity decreases as the shear rate increases, and they only begin to flow once a certain stress threshold is exceeded. This behavior is crucial for applications where the grease must remain in place under low stress but flow readily to lubricate moving parts.

Several constitutive models can be applied to describe the flow behavior of such materials. These models often incorporate parameters that account for the thixotropic nature of the grease, where the viscosity changes over time under constant shear. researchgate.net The intensity of this thixotropic behavior can depend on the base oil viscosity and the concentration of the thickener, which in this case is calcium 12-hydroxyoctadecanoate. researchgate.net

Molecular Dynamics Simulations of Self-Assembly and Micelle Formation

Molecular dynamics (MD) simulations have become a powerful tool for understanding the fundamental processes of self-assembly and micelle formation in calcium 12-hydroxyoctadecanoate systems. cuny.edu These simulations model the interactions between individual molecules, providing a detailed picture of how the soap thickener forms the fibrous network that gives the grease its structure.

The self-assembly process is driven by the amphiphilic nature of the 12-hydroxyoctadecanoate molecule, which has a polar carboxylate head group and a long nonpolar hydrocarbon tail. In a nonpolar base oil, these molecules aggregate to form reverse micelles, with the polar heads clustered together and the nonpolar tails extending into the oil. These micelles then link together to form the characteristic fibrous structure of the grease.

MD simulations can elucidate the roles of various interactions, such as van der Waals forces and electrostatic interactions, in driving this assembly process. cuny.edu Enhanced sampling techniques, like metadynamics, can be used to overcome the long timescales often associated with self-assembly and predict the final, stable structures. nih.gov

Interfacial Phenomena at Nanoscale

These simulations can investigate how factors like temperature and the presence of additives influence the interfacial structure and, consequently, the macroscopic properties of the grease. For example, understanding the interfacial behavior is key to explaining the excellent water resistance of anhydrous calcium 12-hydroxyoctadecanoate greases, as the nonpolar tails at the interface create a barrier to water. olezol.com

The study of interfacial phenomena also extends to the interaction of the grease with metal surfaces. Simulations can model the adsorption of the soap molecules onto a surface, providing insights into the formation of lubricating films that reduce friction and wear. mdpi.com

Prediction of Structural Organization

A key outcome of MD simulations is the prediction of the three-dimensional organization of the calcium 12-hydroxyoctadecanoate molecules. This includes the size and shape of the micelles and the way they interconnect to form the larger fibrous network. cuny.edu

By systematically varying parameters in the simulation, such as the concentration of the thickener and the type of base oil, researchers can predict how these factors will affect the final structure of the grease. This predictive capability is invaluable for designing greases with specific properties, such as a desired consistency or dropping point.

The structural organization predicted by simulations can be validated by comparison with experimental techniques like atomic force microscopy (AFM), which can visualize the fibrous network of the grease. researchgate.net

Thermodynamic Modeling of Phase Transitions and Stability

Thermodynamic modeling is used to understand the phase behavior and stability of calcium 12-hydroxyoctadecanoate systems. This includes predicting the temperatures at which phase transitions occur, such as the dropping point, which is the temperature at which the grease becomes fluid enough to drip. nist.gov

The dropping point of anhydrous calcium 12-hydroxystearate grease is typically around 150°C (300°F). olezol.com However, its maximum usable temperature is lower, generally around 90°C (194°F) for continuous use. olezol.commachinerylubrication.com Thermodynamic models can help to explain the discrepancy between these two temperatures by considering the stability of the thickener structure as a function of temperature.

These models can also be used to study the compatibility of calcium 12-hydroxyoctadecanoate with other grease components, such as additives or other thickeners. machinerylubrication.com By calculating the free energy of mixing, it is possible to predict whether different components will form a stable, homogeneous mixture.

| Property | Value |

| Dropping Point | ~150°C (300°F) |

| Maximum Usable Temperature (Continuous) | ~90°C (194°F) |

| Maximum Usable Temperature (Absolute) | ~110°C (230°F) |

Computational Fluid Dynamics for Shear-Induced Phenomena in Grease Systems

Computational fluid dynamics (CFD) is a powerful tool for simulating the flow of grease in complex geometries, such as those found in bearings and gears. researchgate.net By solving the Navier-Stokes equations, CFD can predict the velocity, pressure, and shear stress distributions within the grease as it is subjected to shearing motion. researchgate.net

A key challenge in CFD simulations of grease is accurately modeling its non-Newtonian rheology. As mentioned earlier, greases are typically shear-thinning and may exhibit a yield stress. These properties must be incorporated into the CFD model to obtain realistic results. researchgate.net

CFD simulations can be used to study a variety of shear-induced phenomena, such as:

Shear thinning: The reduction in viscosity under shear, which can affect the load-carrying capacity of the grease.

Shear banding: The formation of localized regions of high shear, which can lead to flow instabilities. researchgate.net

Thixotropy: The time-dependent change in viscosity, which can influence the start-up torque required to move a lubricated component. researchgate.net

By providing detailed insights into the flow behavior of calcium 12-hydroxyoctadecanoate greases, CFD can aid in the design of lubrication systems that operate more efficiently and reliably.

Specialized Applications in Advanced Lubricant Formulations

Development of Environmentally Conscious Lubricating Greases

The growing environmental awareness has spurred research into biodegradable lubricants to mitigate the ecological impact of petroleum-based products. Calcium 12-hydroxystearate has become a key component in these "green" formulations due to its derivation from natural fatty acids and its compatibility with environmentally friendly base oils. nimbasia.comresearchgate.net

Calcium 12-hydroxystearate is highly effective in thickening biodegradable base oils, such as vegetable oils, to produce effective and environmentally sensitive lubricating greases. researchgate.net Research has demonstrated successful formulations using various vegetable oils, highlighting the versatility of this thickener.

Palm and Sesame Oils: Studies have shown the successful formulation of bio-based greases using modified palm oil and sesame oil as the base fluid, with calcium 12-hydroxystearate as the thickener. researchgate.net These greases are targeted for applications in food processing and pharmaceutical machinery, where food-grade lubricants are required, as well as for general use in environmentally sensitive areas. researchgate.net

Rice Bran Oil: The tribological properties of bio-greases using rice bran oil thickened with calcium 12-hydroxystearate have been examined. researchgate.net The interaction between the rice bran oil and the calcium thickener plays a significant role in the resulting grease's performance characteristics. researchgate.net

The table below summarizes findings from studies on greases formulated with biodegradable base oils and calcium 12-hydroxystearate soap.

| Base Oil | Thickener | Key Findings | Application Focus |

| Modified Palm Oil | Calcium 12-hydroxystearate | Formulated a stable, environmentally friendly palm-grease. researchgate.net | Food processing, pharmaceutical machinery, gear applications. researchgate.net |

| Sesame Oil | Calcium 12-hydroxystearate | Assessed for fundamental quality characteristics like consistency, dropping point, and oxidation stability. researchgate.net | General and environmentally sensitive applications. researchgate.net |

| Rice Bran Oil (RBO) | Calcium 12-hydroxystearate (with sebacic acid as complexing agent) | Formulation parameters significantly impact consistency and tribological properties. researchgate.net | Industrial applications requiring good lubricity and oxidative stability. researchgate.net |

A significant advancement in sustainable lubrication involves the recycling of waste materials. Used frying oil, a readily available waste product, has been successfully investigated as a base oil component for biodegradable lubricating greases, with calcium 12-hydroxystearate serving as the thickener. emerald.com

Research indicates that incorporating used frying oil is a viable method for producing cost-effective and biodegradable greases. emerald.com Studies have found that an optimal amount of used frying oil, typically between 10-15%, can be blended with fresh rapeseed oil to create calcium-thickened greases with quality comparable to those made entirely with fresh oil. emerald.com However, higher concentrations of the used oil can negatively affect properties such as the dropping point and thixotropy. emerald.com This approach not only provides a practical recycling solution for a waste material but also contributes to the production of more sustainable lubricants for applications like open gears and central lubrication systems. emerald.comresearchgate.net

Utilization as a Stabilizing Agent in Dispersions

The chemical structure of calcium 12-hydroxyoctadecanoate (B1258542), featuring a long hydrocarbon chain, makes it an effective stabilizing and dispersing agent in various formulations. nimbasia.com In lubricating greases, it forms a fibrous soap matrix that entraps the base oil, preventing separation and ensuring a homogenous consistency. machinerylubrication.com This stabilizing function is crucial for the long-term performance and storage stability of the grease. olezol.com

Beyond lubricants, its stabilizing properties are leveraged in other industries:

Polymers: It is used as a stabilizer in the production of PVC and other plastics, where it helps prevent degradation and discoloration during high-temperature processing. nimbasia.com

Paints and Coatings: In paints and inks, it acts as a dispersing agent, ensuring uniform distribution of pigments and fillers, which prevents settling and contributes to a smooth finish. nimbasia.com

Integration as a Carrier for Active Functional Components within Materials

In more advanced lubricant systems, calcium 12-hydroxystearate can function as more than just a thickener; it can act as a carrier or a key component in the delivery of other functional additives. This is particularly evident in the formulation of complex greases. utwente.nl

Design of Multi-Component Complex Grease Systems

Calcium 12-hydroxystearate is a fundamental building block in the design of multi-component complex grease systems. These greases are formulated to deliver superior performance under extreme conditions compared to simple soap-thickened greases.

Calcium Complex Greases: These are often made by reacting 12-hydroxystearic acid and another, shorter-chain acid (like acetic acid or sebacic acid) with a calcium source. researchgate.netnlgi.org The resulting "complex soap" thickener, which includes calcium 12-hydroxystearate, provides a significantly higher dropping point and improved extreme pressure (EP) properties compared to simple calcium greases. nlgi.org For example, a calcium complex grease formulated with rice bran oil, calcium 12-hydroxy stearic acid, and sebacic acid as a complexing agent showed promising tribological properties. researchgate.net

Calcium Sulfonate Complex Greases: As mentioned previously, calcium 12-hydroxystearate is used as a complexing agent in these high-performance greases. utwente.nl The primary thickener is an overbased calcium sulfonate, but the addition of calcium 12-hydroxystearate creates a "complex" grease with enhanced characteristics, particularly in water resistance and load-carrying capacity, making them suitable for severe applications in industries like steel and marine. utwente.nl